molecular formula C6H8N2 B564861 1,2-Benzenediamine-15N2 CAS No. 116006-97-4

1,2-Benzenediamine-15N2

Cat. No.: B564861
CAS No.: 116006-97-4
M. Wt: 110.13
InChI Key: GEYOCULIXLDCMW-BFGUONQLSA-N
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Description

1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a stable isotope-labeled compound. It is a derivative of 1,2-benzenediamine where both nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related processes due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenediamine-15N2 typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to 1,2-benzenediamine. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the nitration and reduction steps. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, with careful control of reaction parameters to ensure high yield and purity of the labeled compound. The use of nitrogen-15 enriched reagents is crucial for maintaining the isotope labeling throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine-15N2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted benzenediamine derivatives.

Scientific Research Applications

1,2-Benzenediamine-15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in nitrogen-related studies and in the synthesis of labeled compounds.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the metabolism of nitrogen-containing drugs.

    Industry: Applied in the development of new materials and catalysts where nitrogen tracking is essential.

Mechanism of Action

The mechanism of action of 1,2-benzenediamine-15N2 involves its incorporation into various chemical and biological processes due to its nitrogen-15 labeling. The labeled nitrogen atoms allow for precise tracking and analysis of nitrogen-related pathways and reactions. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: The non-labeled version of the compound.

    1,3-Benzenediamine: An isomer with different substitution positions.

    1,4-Benzenediamine: Another isomer with different substitution positions.

Uniqueness

1,2-Benzenediamine-15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a significant advantage over non-labeled compounds in research applications, particularly in studies involving nitrogen pathways and reactions.

Properties

IUPAC Name

benzene-1,2-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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